

Application of BP Fluor™ 405 NHS Ester in Neuroscience Research

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Compound of Interest

Compound Name: BP Fluor 405 NHS Ester

Cat. No.: B15556566

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor™ 405 NHS Ester is a bright and photostable blue fluorescent dye that has emerged as a valuable tool in neuroscience research. Its utility stems from its N-hydroxysuccinimidyl (NHS) ester functional group, which reacts efficiently with primary amines on proteins to form stable covalent bonds. This allows for the straightforward labeling of antibodies and other biomolecules for a variety of fluorescence-based applications. With an excitation maximum around 401 nm and an emission maximum around 421 nm, BP Fluor™ 405 is ideally suited for excitation by the 405 nm violet laser line commonly found on confocal microscopes and flow cytometers.[1][2][3] Its pH-insensitivity over a wide range (pH 4-10) ensures reliable performance in diverse experimental conditions.[1][2][4] This document provides detailed application notes and protocols for the use of BP Fluor™ 405 NHS Ester in key neuroscience research techniques.

Key Advantages in Neuroscience Research

- **Bright and Photostable Signal:** BP Fluor™ 405 conjugates exhibit bright fluorescence, enabling sensitive detection of low-abundance neuronal targets. Its enhanced photostability compared to some traditional blue dyes allows for longer imaging sessions and more robust data acquisition, which is particularly crucial for time-lapse imaging of dynamic neuronal processes.

- **Suitability for Multicolor Imaging:** The distinct spectral properties of BP Fluor™ 405, with its emission in the blue region of the spectrum, make it an excellent choice for multicolor immunofluorescence experiments, allowing for the simultaneous visualization of multiple targets within complex neuronal circuits.
- **Versatility in Applications:** BP Fluor™ 405 NHS Ester can be conjugated to a wide range of biomolecules, including primary and secondary antibodies, for applications such as immunocytochemistry (ICC), immunohistochemistry (IHC), and flow cytometry.
- **Super-Resolution Microscopy Compatibility:** This dye is well-suited for super-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling the visualization of neuronal ultrastructures, such as synapses, with nanoscale resolution.^{[1][5][6][7][8]}

Data Presentation

Table 1: Spectral Properties of BP Fluor™ 405

Property	Value	Reference
Maximum Excitation Wavelength	~401-402 nm	^{[2][4][8]}
Maximum Emission Wavelength	~421-424 nm	^{[2][4][8]}
Molar Extinction Coefficient	~35,000 cm ⁻¹ M ⁻¹	^{[8][9]}
Recommended Laser Line	405 nm / 407 nm	^{[1][3]}

Table 2: Qualitative Comparison of Blue Fluorophores in Neuroscience Imaging

Feature	BP Fluor™ 405	Alexa Fluor® 405	DAPI
Primary Application	Antibody/Protein Labeling	Antibody/Protein Labeling	Nuclear Counterstaining
Brightness	Bright	Bright	Moderate
Photostability	Good	Good	Moderate
pH Sensitivity	Low (pH 4-10)	Low	Moderate
Labeling Chemistry	Covalent (NHS Ester)	Covalent (NHS Ester)	Intercalation (non-covalent)
Suitability for STORM	Yes	Yes	No

Experimental Protocols

Protocol 1: Conjugation of BP Fluor™ 405 NHS Ester to a Primary Antibody

This protocol describes the covalent labeling of a primary antibody with BP Fluor™ 405 NHS Ester for use in immunofluorescence applications.

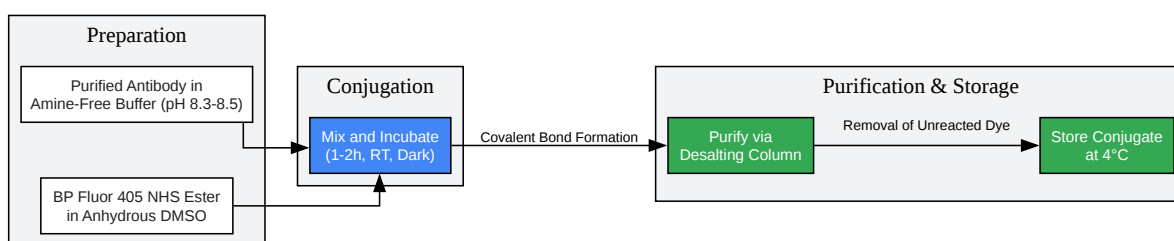
Materials:

- Primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
- BP Fluor™ 405 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Purification column (e.g., Zeba™ Spin Desalting Column)
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - If necessary, purify the antibody to remove any interfering substances. Amine-containing compounds and stabilizing proteins will compete with the NHS ester reaction.[\[10\]](#)
 - Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 1-2 mg/mL.
- BP Fluor™ 405 NHS Ester Stock Solution Preparation:
 - Allow the vial of BP Fluor™ 405 NHS Ester to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be used immediately.[\[10\]](#)
- Conjugation Reaction:
 - Calculate the required volume of the BP Fluor™ 405 NHS Ester stock solution. A molar excess of the dye to the antibody is typically used. A starting point is a 10:1 to 15:1 molar ratio of dye to antibody.
 - Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Remove the unreacted dye using a desalting column according to the manufacturer's instructions.
 - Elute the labeled antibody in PBS.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~401 nm).

- Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to antibody.
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.



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Antibody Conjugation Workflow

Protocol 2: Immunocytochemistry (ICC) of Cultured Neurons

This protocol details the use of a BP Fluor™ 405-conjugated secondary antibody for the fluorescent labeling of a target protein in cultured neurons.

Materials:

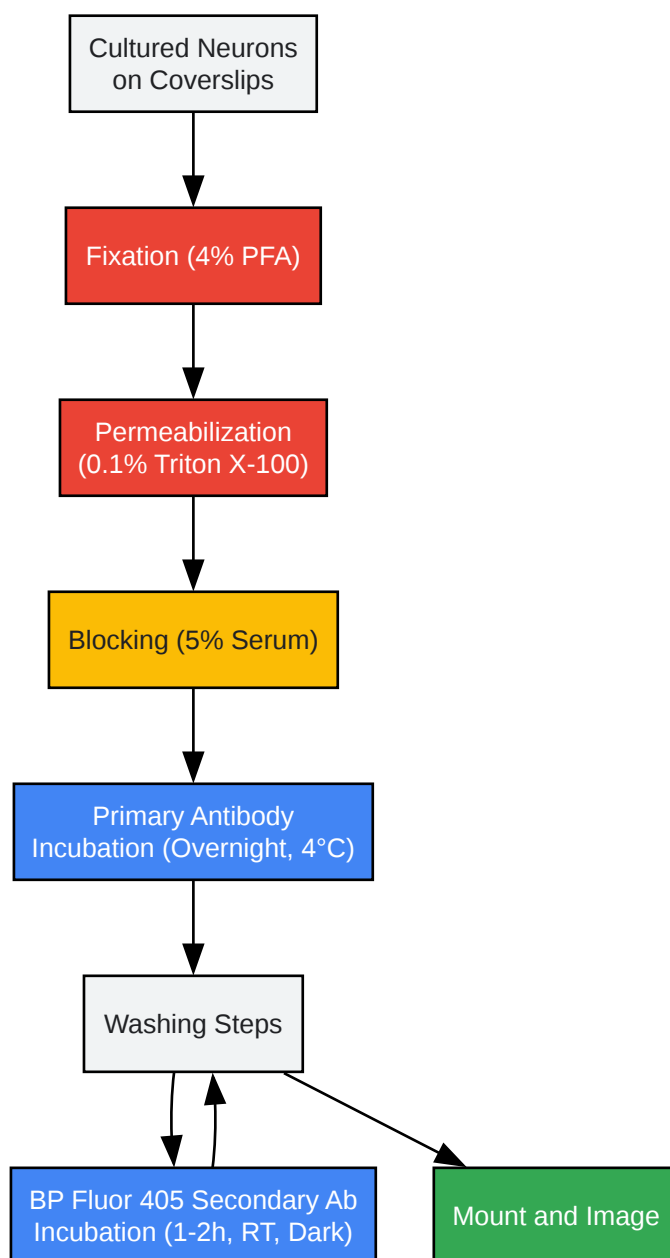
- Cultured neurons on coverslips (e.g., hippocampal or cortical neurons)[11]
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS

- Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100
- Primary antibody specific to the neuronal target
- BP Fluor™ 405-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI, optional)
- Antifade mounting medium

Procedure:

- Cell Fixation:
 - Rinse the cultured neurons briefly with warm PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

- Secondary Antibody Incubation:
 - Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
 - Dilute the BP Fluor™ 405-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
- Washing and Counterstaining:
 - Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
 - If desired, incubate with a nuclear counterstain according to the manufacturer's protocol.
 - Wash three times with PBS for 5 minutes each.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the slides using a fluorescence microscope equipped with a 405 nm laser and appropriate emission filters for BP Fluor™ 405.



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Immunocytochemistry Workflow

Protocol 3: Immunohistochemistry (IHC) of Brain Tissue Sections

This protocol provides a general guideline for fluorescent IHC on free-floating or slide-mounted brain sections using a BP Fluor™ 405-conjugated secondary antibody.

Materials:

- Fixed brain tissue sections (e.g., 30-50 μm thick)[[12](#)]
- Antigen Retrieval Buffer (if required, e.g., 10 mM Sodium Citrate, pH 6.0)
- Permeabilization Buffer: 0.3-0.5% Triton X-100 in PBS
- Blocking Buffer: 10% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.3% Triton X-100
- Primary antibody specific to the neuronal target
- BP Fluor™ 405-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI, optional)
- Antifade mounting medium

Procedure:

- Antigen Retrieval (if necessary):
 - For paraffin-embedded sections, deparaffinize and rehydrate.
 - Perform heat-induced epitope retrieval by incubating sections in Antigen Retrieval Buffer at sub-boiling temperature for 10-20 minutes.
 - Allow sections to cool to room temperature.
- Permeabilization and Blocking:
 - Wash sections three times in PBS for 5 minutes each.
 - Incubate sections in Permeabilization Buffer for 30 minutes at room temperature.
 - Incubate sections in Blocking Buffer for 1-2 hours at room temperature.[[12](#)][[13](#)]
- Primary Antibody Incubation:

- Dilute the primary antibody in Blocking Buffer.
- Incubate the sections with the primary antibody for 24-48 hours at 4°C with gentle agitation.[\[14\]](#)
- Secondary Antibody Incubation:
 - Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.[\[14\]](#)
 - Dilute the BP Fluor™ 405-conjugated secondary antibody in Blocking Buffer.
 - Incubate the sections with the secondary antibody for 2-4 hours at room temperature or overnight at 4°C, protected from light.[\[14\]](#)
- Washing and Mounting:
 - Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.
 - Mount the sections onto slides and allow them to air dry briefly.
 - Coverslip with an antifade mounting medium.
- Imaging:
 - Image the slides using a confocal or fluorescence microscope with a 405 nm laser and appropriate filters.

Protocol 4: Super-Resolution Microscopy (STORM) of Neuronal Structures

This protocol outlines the use of BP Fluor™ 405 in a direct STORM (dSTORM) workflow for imaging neuronal proteins at the nanoscale. BP Fluor™ 405 can act as an activator dye in conjunction with a reporter dye like Alexa Fluor 647.[\[15\]](#)

Materials:

- Labeled sample prepared as for ICC or IHC, using a primary antibody and a secondary antibody conjugated to an activator-reporter dye pair (e.g., Alexa Fluor 405 and Alexa Fluor

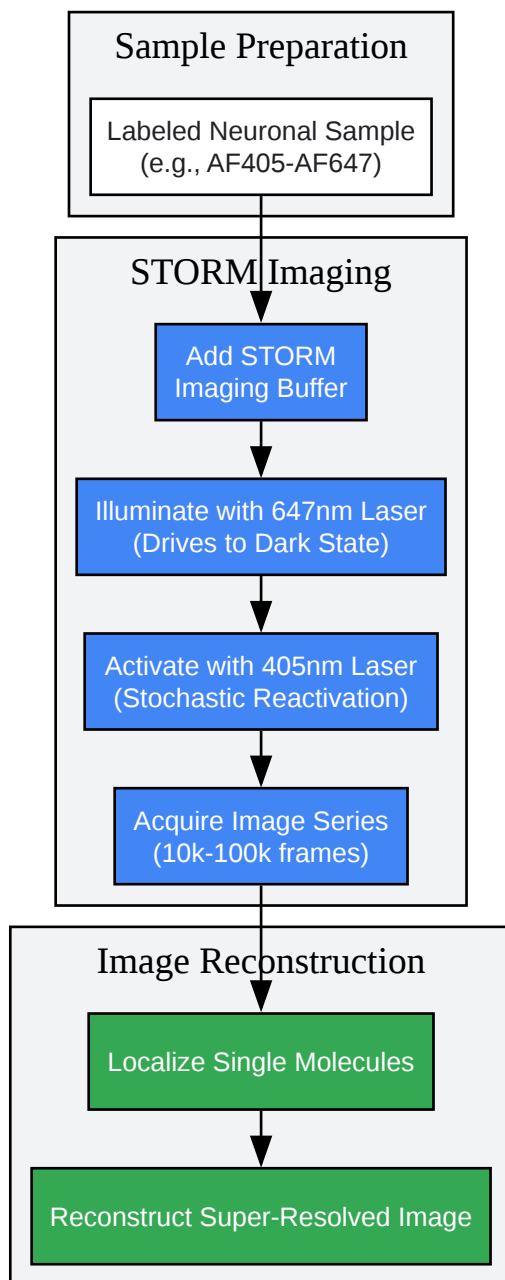
647).

- STORM Imaging Buffer:
 - Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
 - Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
 - GLOX solution (catalase and glucose oxidase)
 - Mercaptoethylamine (MEA) or other thiol

Procedure:

- Sample Preparation:
 - Prepare the sample as described in the ICC or IHC protocols, using antibodies conjugated with the appropriate STORM dye pair.
- STORM Imaging Buffer Preparation (prepare fresh):
 - Mix Buffer B with GLOX solution and MEA immediately before imaging. The final concentrations will need to be optimized, but a starting point is 1% (v/v) GLOX and 10-100 mM MEA.
- STORM Imaging:
 - Mount the sample on a STORM-capable microscope.
 - Replace the buffer with the freshly prepared STORM Imaging Buffer.
 - Illuminate the sample with a high-power 647 nm laser to drive most of the reporter dyes into a dark state.
 - Use a low-power 405 nm laser to intermittently reactivate a sparse subset of the reporter dyes.
 - Acquire a long series of images (typically 10,000-100,000 frames) to capture the stochastic activation of individual fluorophores.

- Image Reconstruction:
 - Process the acquired image series with STORM analysis software to precisely localize the position of each activated fluorophore in each frame.
 - Reconstruct a super-resolved image from the accumulated localizations.



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STORM Imaging Workflow

Troubleshooting

Table 3: Common Issues and Solutions in BP Fluor™ 405-based Immunofluorescence

Problem	Possible Cause	Suggested Solution	Reference
Weak or No Signal	Antibody Concentration Too Low: Insufficient primary or secondary antibody.	Increase the concentration of the antibody; perform a titration to find the optimal concentration.	[16] [17] [18] [19]
Photobleaching: Excessive exposure to excitation light.	Minimize light exposure; use an antifade mounting medium; acquire images efficiently.	[16] [20]	
Poor Permeabilization: Inadequate access of antibodies to intracellular targets.	Increase the concentration or duration of the permeabilization step (e.g., 0.3-0.5% Triton X-100).	[16] [18]	
Incompatible Antibodies: Secondary antibody does not recognize the primary antibody's host species.	Ensure the secondary antibody is raised against the host species of the primary antibody.	[16] [19]	
High Background	Non-specific Antibody Binding: Primary or secondary antibodies are binding to off-target sites.	Increase the duration and/or concentration of the blocking step; use serum from the same species as the secondary antibody.	[17] [19]
Antibody Concentration Too High: Excess antibody is not washed away.	Decrease the concentration of the primary and/or secondary antibody.	[17] [18] [19]	

Autofluorescence: Endogenous fluorescence from the tissue (e.g., lipofuscin in aged brain tissue).	Treat sections with an autofluorescence quenching agent (e.g., Sudan Black B) or use spectral unmixing during image analysis. [21]
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Insufficient Washing: Unbound antibodies remain on the sample.	Increase the number and duration of washing steps. [17][18]
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Conclusion

BP Fluor™ 405 NHS Ester is a highly effective and versatile tool for a range of applications in neuroscience research. Its bright and photostable fluorescence, combined with its straightforward conjugation chemistry, makes it an excellent choice for immunocytochemistry, immunohistochemistry, and advanced super-resolution imaging techniques. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively utilize BP Fluor™ 405 to visualize and investigate the intricate structures and processes of the nervous system.

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